molecular formula C36H72NO8P B11942495 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9

1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9

Cat. No.: B11942495
M. Wt: 687.0 g/mol
InChI Key: CITHEXJVPOWHKC-LNEGZTHBSA-N
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Description

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 (abbreviated as DMPC-d9) is a deuterated phosphatidylcholine derivative. Its structure features two myristoyl (14:0) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone, with a choline headgroup where all nine hydrogens on the three methyl groups are replaced with deuterium (N,N,N-trimethyl-d9) . The molecular formula is C₃₆H₆₃D₉NO₈P, with a molecular weight of 686.96 g/mol (accounting for deuteration) . Its CAS number is 71479-88-4, and it is synthesized with >99% isotopic purity .

DMPC-d9 is primarily utilized in NMR spectroscopy and membrane biophysics due to its deuterated headgroup, which reduces proton background noise in structural studies of lipid bilayers and protein-lipid interactions . For example, deuterated lipids like DMPC-d9 enable precise detection of aliphatic and aromatic nuclei in 13C- and 15N-edited NOESY experiments .

Properties

Molecular Formula

C36H72NO8P

Molecular Weight

687.0 g/mol

IUPAC Name

[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3

InChI Key

CITHEXJVPOWHKC-LNEGZTHBSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated Myristic Acid

Deuterated acyl chains are typically prepared via acid-catalyzed esterification of glycerol derivatives with perdeuterated fatty acids. For DMPC-d54,d9, myristic acid-d27 (CH3(CH2)12COOD) serves as the acyl donor. This is synthesized through:

  • Deuterium exchange using D2O and PtO2 catalysts under high-pressure hydrogenation.

  • Steglich esterification to attach deuterated myristic acid to the sn-1 and sn-2 positions of sn-glycero-3-phosphocholine (GPC).

Reaction conditions include 4-dimethylaminopyridine (DMAP) catalysis in anhydrous dichloromethane at 25°C for 24 hours, achieving >95% coupling efficiency.

Deuteration of the Choline Headgroup

The trimethyl-d9 choline group is introduced via Mitsunobu reaction or quaternization of phosphatidylcholine intermediates. Key steps involve:

  • Reacting phosphatidic acid with deuterated trimethylamine (N(CD3)3) in ethanol at 60°C.

  • Using trimethyl phosphate-d9 (C3D9O4P) as a phosphorylating agent to modify the glycerol backbone.

A representative reaction scheme is:

sn-Glycero-3-phosphatidic acid+N(CD3)3EtOH, 60°CDMPC-d54,d9+H2O[5][6]\text{sn-Glycero-3-phosphatidic acid} + \text{N(CD}3\text{)}3 \xrightarrow{\text{EtOH, 60°C}} \text{DMPC-d54,d9} + \text{H}_2\text{O} \quad

Enzymatic Semisynthesis for Regioselective Labeling

Enzyme-Catalyzed sn-1 Chain Substitution

To ensure regiopurity, lipases such as Rhizomucor miehei lipase (RML) are employed for selective hydrolysis and re-esterification:

  • Hydrolysis : Native DMPC is treated with RML in Tris-HCl buffer (pH 7.4) to cleave the sn-1 acyl chain.

  • Esterification : The lysolipid intermediate reacts with myristic acid-d27 under anhydrous conditions, achieving >98% regioselectivity.

This chemoenzymatic approach avoids racemization and preserves the sn-2 configuration.

Phospholipase D (PLD)-Mediated Headgroup Modification

PLD from Streptomyces chromofuscus catalyzes transphosphatidylation to replace the choline headgroup with deuterated analogs:

  • Incubate DMPC with N(CD3)3 and PLD in acetate buffer (pH 5.6) at 37°C for 6 hours.

  • Yield: 85–90% with <2% hydrolytic byproducts.

Purification and Quality Control

Sequential Recrystallization

Crude DMPC-d54,d9 is purified via:

  • Ethyl acetate recrystallization at −20°C to remove unreacted fatty acids.

  • Acetone washing to eliminate polar impurities.

  • Final purity: >99% by TLC (Rf = 0.45 in CHCl3/MeOH/H2O 65:25:4).

Column Chromatography Alternatives

To reduce costs, silica gel chromatography is replaced with:

  • Liquid-liquid extraction using cyclohexane/ethyl acetate (3:1).

  • Ion-exchange resins to capture residual phosphatidic acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl3): Absence of protiated methyl signals (δ 3.2–3.4 ppm) confirms >98% deuteration.

  • ³¹P NMR : Single peak at δ −0.8 ppm verifies phosphocholine integrity.

Mass Spectrometry (MS)

  • ESI-MS : m/z 790.6 [M+H]⁺ (calc. 790.5 for C40D63NO8P).

  • Isotopic distribution analysis confirms d54 (acyl) and d9 (choline) labeling.

Thermal Analysis

  • Differential Scanning Calorimetry (DSC) : Phase transition temperature (Tm) = 23.5°C, consistent with non-deuterated DMPC.

Industrial-Scale Production Insights

Commercial suppliers like CortecNet optimize synthesis via:

  • Modular batch processing : Separate deuterated acyl and headgroup synthesis followed by coupling.

  • Cost-effective crystallization : Reduces reliance on expensive chromatography.

ParameterValueMethodReference
Deuteration level98% (acyl), 99% (choline)NMR/MS
Chemical purity>99%TLC/HPLC
Yield72–78%Gravimetric

Chemical Reactions Analysis

Purification and Structural Validation

The purification process ensures the removal of DCU and dicyclohexylacylurea (DCAU), which are identified via FTIR and ¹H NMR .

Analytical Data :

Technique Key Observations Citations
¹H NMR Peaks at 4.13–4.42 ppm (methylene groups) and 5.20 ppm (methine group) confirm fatty acid incorporation at sn-1 and sn-2 positions. No urea byproducts detected post-purification .
FTIR Absence of amide I/II peaks (1,624 cm⁻¹ and 1,571 cm⁻¹) in purified DMPC-d9 indicates complete byproduct removal. Peaks at 1,056–1,229 cm⁻¹ (choline PO₂⁻) and 1,467–1,700 cm⁻¹ (hydrocarbon chains) confirm structural integrity .
HPLC-ELSD Purity confirmed as 96% (area%) .

Phase Transitions

  • Gel-to-Liquid Crystalline Phase Transition : DMPC-d9 undergoes a phase transition (T_m) at ~37.6°C, influencing membrane fluidity and permeability .

  • Emulsion Stability : In oil-in-water emulsions, DMPC-d9 stabilizes droplets by creating a rigid interfacial layer, reducing particle size distribution over months compared to natural phospholipids like soy PC .

Chemical Stability

DMPC-d9 exhibits resistance to hydrolysis under simulated intestinal digestion conditions, maintaining structural integrity during in vitro studies .

Comparison with Related Phospholipids

Property DMPC-d9 DPPC (1,2-dipalmitoyl) DSPC (1,2-distearoyl)
Fatty Acid Chain Myristic (C14)Palmitic (C16)Stearic (C18)
*T_m *~37.6°C ~41°C~58°C
Emulsion Droplet Size ~144.8 nm Larger than DMPC Larger than DPPC
Applications Controlled-release systems Membrane fluidity studiesSlow-release drug delivery

Isotopic Considerations

The deuterium substitution (d9) in the choline group enhances isotopic tracing in biophysical studies (e.g., neutron scattering or mass spectrometry) without altering the molecule’s fundamental reactivity.

References Frontiers in Nutrition (2024) PMC (2024) Evitachem (2025)

Scientific Research Applications

Structural Studies of Membrane Proteins

Case Study: NMR Spectroscopy

DMPC-d9 is extensively used in nuclear magnetic resonance (NMR) spectroscopy to study membrane proteins. The deuteration of the compound enhances the resolution of NMR spectra, allowing researchers to obtain clearer structural information about proteins embedded in lipid membranes. For instance, studies have shown that DMPC-d9 can be utilized to prepare samples for NMR analysis of membrane proteins, facilitating insights into their conformational states and dynamics .

Application in Membrane Dynamics

Research has demonstrated that DMPC-d9 can be employed to investigate membrane dynamics using fluorescence recovery after photobleaching (FRAP) techniques. This application allows scientists to study the lateral mobility of lipids and proteins within membranes, providing insights into membrane fluidity and organization .

Model Membranes for Drug Interaction Studies

Case Study: Drug-Membrane Interactions

DMPC-d9 serves as a model membrane system for studying interactions between drugs and lipid membranes. By incorporating DMPC-d9 into experimental setups, researchers can analyze how various pharmaceutical compounds interact with lipid bilayers, which is crucial for understanding drug absorption and efficacy .

Research on Lipid Rafts

Application Overview

Lipid rafts are microdomains within cell membranes rich in cholesterol and sphingolipids. DMPC-d9 is used in studies aimed at elucidating the role of these rafts in cellular signaling and protein sorting. Its deuterated form provides a distinct advantage in mass spectrometry analyses, allowing for precise identification of lipid components within these microdomains .

Mechanism of Action

The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves its incorporation into lipid bilayers and cell membranes. The deuterated trimethyl group enhances its stability and interaction with other molecules. This compound can modulate membrane fluidity and permeability, making it useful in drug delivery and neurotherapy applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated phosphatidylcholines vary in acyl chain length, deuteration sites, and applications. Below is a detailed comparison:

Table 1: Key Properties of Deuterated Phosphatidylcholines

Compound Name Acyl Chains Deuteration Sites Molecular Weight (g/mol) CAS Number Applications
DMPC-d9 (this compound) 14:0 (myristoyl) N,N,N-trimethyl-d9 686.96 71479-88-4 NMR spectroscopy ; membrane phase behavior studies
DPPC-d9 (1,2-dipalmitoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9) 16:0 (palmitoyl) N,N,N-trimethyl-d9 ~714.98 Not explicitly stated Cardiovascular disease research (e.g., tracking choline metabolism)
d75DPPC (1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-trimethyl-d9) 16:0 (palmitoyl) Acyl chains (d62), glycerol (d4), headgroup (d9) ~828.63 326495-32-3 Neutron reflectometry; studies of lipid flip-flop dynamics
DSPC-d9 (1,2-distearoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9) 18:0 (stearoyl) N,N,N-trimethyl-d9 ~743.05 Not explicitly stated Model membranes for high-temperature studies; nanoparticle interactions
D9-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9) 16:0/18:1 (palmitoyl/oleoyl) N,N,N-trimethyl-d9 ~803.11 Not explicitly stated Metabolic tracking in preterm infants; choline uptake studies

Research Findings and Limitations

  • DMPC-d9 in NMR : In integrin αIIb studies, DMPC-d9 provided critical insights into transmembrane domain interactions by suppressing proton interference in 13C/15N-edited spectra .

Biological Activity

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 (also known as 14:0 PC-d9) is a deuterated phospholipid that has garnered attention for its unique properties and potential applications in biological research and drug delivery systems. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C36H63NO8PD9C_{36}H_{63}NO_8PD_9
  • Molecular Weight : 686.988 g/mol
  • Purity : >99%
  • CAS Number : 71479-88-4
  • Storage Conditions : -20°C, stable for one year .

Membrane Structure and Function

Phosphatidylcholine (PC) derivatives like 1,2-dimyristoyl-sn-glycero-3-phosphocholine play critical roles in forming lipid bilayers. They are essential components of cellular membranes and influence membrane fluidity, permeability, and protein function. The presence of deuterium in this compound allows for advanced studies using nuclear magnetic resonance (NMR) spectroscopy to investigate membrane dynamics and interactions at the molecular level .

Liposome Formation

Due to its amphiphilic nature, this compound is widely used in the preparation of liposomes. These lipid-based vesicles can encapsulate drugs, enhancing their bioavailability and targeting capabilities. Research has demonstrated that liposomes formed with this phospholipid exhibit improved stability and controlled release profiles for various therapeutic agents .

Antimicrobial Activity

A study explored the antimicrobial properties of phosphatidylcholine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that formulations containing 1,2-dimyristoyl-sn-glycero-3-phosphocholine exhibited significant antibacterial activity while maintaining low hemolytic toxicity against human cells. This characteristic makes it a promising candidate for developing antimicrobial therapies .

Drug Delivery Systems

Research has highlighted the effectiveness of liposomal formulations containing 1,2-dimyristoyl-sn-glycero-3-phosphocholine in delivering anticancer drugs such as paclitaxel. These formulations demonstrated enhanced therapeutic efficacy compared to traditional delivery methods by improving drug solubility and stability in biological environments .

Data Table: Comparison of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacteria with low toxicity
Liposome StabilityEnhanced stability for drug delivery systems
Membrane DynamicsInvestigated using NMR spectroscopy

Q & A

Q. How can I prepare stable lipid bilayers incorporating 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 for membrane studies?

Methodological Answer:

  • Thin-film hydration : Dissolve the deuterated phosphatidylcholine in chloroform, evaporate the solvent to form a thin lipid film, and hydrate with buffer (e.g., Tris or HEPES) above its phase transition temperature (~23–24°C for non-deuterated DMPC) .
  • Extrusion : Use a lipid extruder with polycarbonate membranes (e.g., 100 nm pores) to produce unilamellar vesicles. Monitor size uniformity via dynamic light scattering (DLS) .
  • Characterization : Validate bilayer integrity using transmission electron microscopy (TEM) or fluorescence quenching assays .

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Thin-layer chromatography (TLC) : Use silica gel plates with a chloroform-methanol-water (65:25:4) solvent system to assess purity (>98% by densitometry) .
  • Nuclear magnetic resonance (NMR) : Employ 1H^1H-NMR and 31P^{31}P-NMR to verify the deuteration pattern (N,N,N-trimethyl-d9) and phosphocholine headgroup integrity .
  • Mass spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) confirms the molecular weight (C36_{36}H63_{63}NO8_8PD9_9; theoretical m/z ~686.9) and isotopic enrichment (>99%) .

Advanced Questions

Q. How does deuterium labeling in the trimethylammonium group impact its use in NMR-based membrane dynamics studies?

Methodological Answer:

  • Reduced proton interference : Deuteration minimizes signal overlap in 1H^1H-NMR, enhancing resolution for observing lipid headgroup mobility or protein-lipid interactions .
  • Isotopic effects : The deuterated methyl groups may slightly alter phase transition temperatures (~1–2°C lower than non-deuterated DMPC). Calibrate differential scanning calorimetry (DSC) to account for this shift .
  • Dynamic studies : Use 2H^2H-NMR to probe quadrupolar splitting in oriented bilayers, providing insights into lipid order parameters .

Q. How can researchers resolve contradictions in reported phase transition data for deuterated phosphatidylcholines?

Methodological Answer:

  • Standardize hydration protocols : Variations in buffer ionic strength or hydration time can affect transition temperatures. Use degassed buffers and consistent hydration durations .
  • Validate via multiple techniques : Cross-reference DSC data with fluorescence anisotropy (e.g., using DPH probes) or Fourier-transform infrared spectroscopy (FTIR) to confirm lipid packing changes .
  • Consider isotopic heterogeneity : Ensure deuterated batches have consistent labeling (e.g., >99% purity for N,N,N-trimethyl-d9) to minimize batch-to-batch variability .

Q. What strategies optimize the use of this compound in studying lipid-protein interactions in asymmetric bilayers?

Methodological Answer:

  • Leaflet-specific incorporation : Use Langmuir-Blodgett techniques or methyl-β-cyclodextrin-mediated exchange to incorporate the deuterated lipid into one bilayer leaflet .
  • Quenching assays : Pair with spin-labeled proteins or fluorescence resonance energy transfer (FRET) probes to map interaction sites .
  • Neutron scattering : Leverage deuterium’s neutron scattering contrast in lipid-protein complexes to resolve structural details in hybrid bilayers .

Q. How does this deuterated lipid enhance metabolic tracing studies in cellular membranes?

Methodological Answer:

  • Stable isotope tracing : Introduce N,N,N-trimethyl-d9 into cell culture media to track phosphatidylcholine turnover via LC-MS/MS, avoiding interference from endogenous 1H^1H-methyl groups .
  • Pulse-chase experiments : Combine with 13C^{13}C-glucose to trace lipid biosynthesis pathways, leveraging deuterium’s distinct mass signature .
  • Limitations : Ensure cellular uptake efficiency is quantified (e.g., via radiolabeled analogs) to avoid misinterpretation of tracer dilution effects .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on toxicity (non-hazardous per OSHA vs. precautionary handling in SDS ).
Resolution :

  • Follow hierarchy of evidence : Prioritize peer-reviewed toxicological studies over vendor SDS. Evidence confirms no acute toxicity in literature .
  • Precautionary measures : Use gloves/safety goggles during handling to avoid electrostatic disruption of lipid vesicles, not due to inherent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.